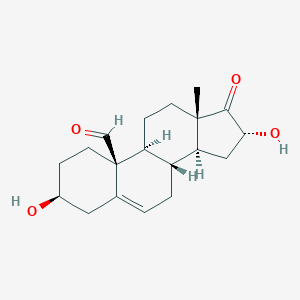
3,16-Dihydroxyandrost-5-ene-17,19-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,16-Dihydroxyandrost-5-ene-17,19-dione, also known as 16-DHEA, is a steroid hormone that is naturally produced in the body. It is a precursor to both testosterone and estrogen, and has been the subject of scientific research due to its potential health benefits.
Wirkmechanismus
The mechanism of action of 3,16-Dihydroxyandrost-5-ene-17,19-dione is not fully understood, but it is believed to work by modulating the activity of various enzymes and receptors in the body. It has been found to interact with the androgen receptor, the estrogen receptor, and the glucocorticoid receptor, among others.
Biochemische Und Physiologische Effekte
3,16-Dihydroxyandrost-5-ene-17,19-dione has been found to have a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. It has also been found to have anti-inflammatory effects, which may help to reduce the risk of chronic diseases such as heart disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,16-Dihydroxyandrost-5-ene-17,19-dione in lab experiments is that it is a naturally occurring hormone in the body, which makes it easier to study its effects. However, there are also limitations to using 3,16-Dihydroxyandrost-5-ene-17,19-dione in lab experiments. For example, it can be difficult to control the dosage and timing of administration, which can affect the results of the study.
Zukünftige Richtungen
There are many future directions for research on 3,16-Dihydroxyandrost-5-ene-17,19-dione. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in preventing and treating chronic diseases such as heart disease and cancer. Further research is also needed to better understand the mechanism of action of 3,16-Dihydroxyandrost-5-ene-17,19-dione and its effects on the body.
In conclusion, 3,16-Dihydroxyandrost-5-ene-17,19-dione is a steroid hormone that has been the subject of scientific research due to its potential health benefits. It has been found to have anti-inflammatory, anti-cancer, and anti-aging properties, and has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to better understand the mechanism of action of 3,16-Dihydroxyandrost-5-ene-17,19-dione and its effects on the body.
Synthesemethoden
3,16-Dihydroxyandrost-5-ene-17,19-dione can be synthesized from dehydroepiandrosterone (DHEA), which is a steroid hormone produced by the adrenal gland. The synthesis process involves the oxidation of the 3-hydroxyl group and the reduction of the 17-ketone group of DHEA. The resulting product is 3,16-Dihydroxyandrost-5-ene-17,19-dione, which can then be purified and used for scientific research.
Wissenschaftliche Forschungsanwendungen
3,16-Dihydroxyandrost-5-ene-17,19-dione has been the subject of scientific research due to its potential health benefits. It has been found to have anti-inflammatory, anti-cancer, and anti-aging properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
131061-48-8 |
|---|---|
Produktname |
3,16-Dihydroxyandrost-5-ene-17,19-dione |
Molekularformel |
C13H16O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(3S,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C19H26O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h2,10,12-16,21-22H,3-9H2,1H3/t12-,13+,14-,15-,16+,18-,19+/m0/s1 |
InChI-Schlüssel |
FKCHHWORRFEEJO-PMIQAHKFSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C=O |
SMILES |
CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)C=O |
Kanonische SMILES |
CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)C=O |
Synonyme |
3,16-dihydroxyandrost-5-ene-17,19-dione DHED |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



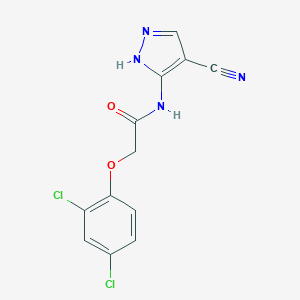
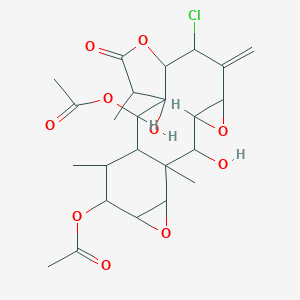
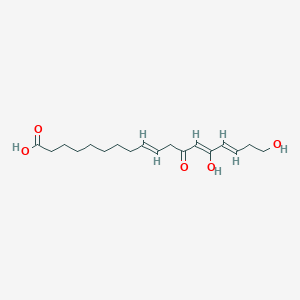
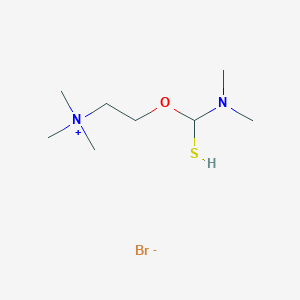
![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)
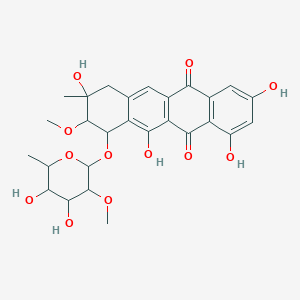

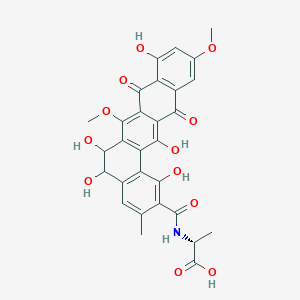
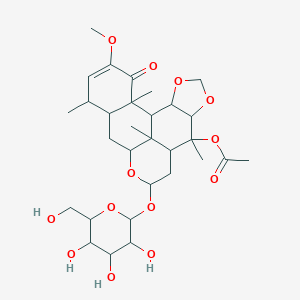

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)